molecular formula C13H16O4S B172212 Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester CAS No. 16768-98-2

Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester

Cat. No. B172212
M. Wt: 268.33 g/mol
InChI Key: WAHQCERRHFAQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846960B2

Procedure details

To a solution of 3-methoxy-benzenethiol (5.75 g, 41.0 mmol) and potassium carbonate (11.45 g, 82.02 mmol) in acetonitrile (150 mL) is added butanoic acid, 4-chloro-3-oxo-, ethyl ester (6.12 mL, 45.11 mmol) at 0° C. The mixture is stirred at room temperature for 2 hours and filtered through a pad of Celite®. The filtrate is concentrated and purified by silica gel chromatography with 25-30% EtOAc/Hexanes to provide 4-(3-methoxy-phenylsulfanyl)-3-oxo-butyric acid ethyl ester (10.9 g, 99%) ES/MS m/e 267.0 (M−1).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
6.12 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([SH:9])[CH:6]=[CH:7][CH:8]=1.C(=O)([O-])[O-:11].[K+].[K+].[C:16]([OH:21])(=[O:20])[CH2:17][CH2:18][CH3:19].[C:22](#N)[CH3:23]>>[CH2:22]([O:20][C:16](=[O:21])[CH2:17][C:18](=[O:11])[CH2:19][S:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.75 g
Type
reactant
Smiles
COC=1C=C(C=CC1)S
Name
Quantity
11.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)O
Name
ethyl ester
Quantity
6.12 mL
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography with 25-30% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CC(CSC1=CC(=CC=C1)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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